Cas no 73314-46-2 (2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one)

2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is a heterocyclic compound featuring a fused furo-triazolone scaffold with a phenyl substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. Its rigid, polycyclic framework offers stability and serves as a versatile intermediate in synthetic chemistry. The presence of both triazole and lactone functionalities enhances its suitability for further derivatization, enabling the development of bioactive molecules. The compound's well-defined stereochemistry and electron-rich aromatic system make it valuable for studying structure-activity relationships in medicinal chemistry. Its synthetic accessibility and functional group compatibility further underscore its utility in research and industrial settings.
2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one structure
73314-46-2 structure
Product Name:2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one
CAS No:73314-46-2
MF:C10H7N3O2
MW:201.181481599808
CID:1091597
PubChem ID:67019879
Update Time:2025-05-19

2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one
    • 2-phenyl-6H-furo[3,4-d]triazol-4-one
    • 2-phenyl-2,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one
    • AM807399
    • 73314-46-2
    • SCHEMBL1404358
    • DB-203490
    • Inchi: 1S/C10H7N3O2/c14-10-9-8(6-15-10)11-13(12-9)7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: PAVOUWXAPOAUBV-UHFFFAOYSA-N
    • SMILES: O1C(C2C(C1)=NN(C1C=CC=CC=1)N=2)=O

Computed Properties

  • Exact Mass: 201.053826475g/mol
  • Monoisotopic Mass: 201.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57Ų

2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one Pricemore >>

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Additional information on 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one

Comprehensive Overview of 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one (CAS No. 73314-46-2)

The compound 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one (CAS No. 73314-46-2) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for novel bioactive compounds, researchers are actively exploring the synthesis, properties, and applications of this intriguing molecule. Its complex name reflects its intricate structure, combining a furan ring fused with a triazole moiety and a phenyl substituent, which contributes to its diverse reactivity and functionality.

One of the key reasons behind the growing interest in 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is its potential role in drug discovery. The triazole ring, a common pharmacophore, is known for its ability to enhance the bioavailability and metabolic stability of drug candidates. Recent studies have highlighted the molecule's applicability in designing inhibitors for enzymes involved in inflammatory pathways, making it a promising candidate for treating chronic diseases. Additionally, its furo-triazole hybrid structure offers opportunities for developing new agrochemicals with improved efficacy and environmental safety.

From a synthetic chemistry perspective, CAS No. 73314-46-2 presents an exciting challenge due to its fused ring system. Researchers have developed various methodologies to construct the furo[3,4-d][1,2,3]triazol-4(6H)-one scaffold, including cyclization reactions and metal-catalyzed transformations. These synthetic routes are often optimized for yield and selectivity, catering to the needs of industrial-scale production. The compound's stability under different conditions is also a topic of investigation, as it influences its handling and storage requirements.

In the context of material science, 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one has shown potential as a building block for advanced polymers and coatings. Its aromatic and heterocyclic components contribute to thermal stability and electronic properties, making it suitable for applications in optoelectronics and conductive materials. With the rise of sustainable technologies, researchers are exploring greener synthesis methods for this compound to align with global environmental goals.

The safety profile of CAS No. 73314-46-2 is another area of focus, particularly for industrial and laboratory use. While not classified as hazardous under standard regulations, proper handling protocols are recommended to minimize exposure. Material Safety Data Sheets (MSDS) provide detailed guidelines for its storage, transportation, and disposal, ensuring compliance with international safety standards.

As the scientific community continues to uncover the potential of 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one, its relevance in cutting-edge research is expected to grow. Whether in drug development, agrochemical innovation, or advanced materials, this compound exemplifies the intersection of chemistry and technology. Future studies may explore its derivatives and analogs to further expand its utility across multiple disciplines.

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